molecular formula C17H13ClN2O2S B2631730 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 389080-67-5

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2631730
CAS No.: 389080-67-5
M. Wt: 344.81
InChI Key: VDLMHPPXJPPWLY-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, commonly known as CP-96,345, is a chemical compound that has been widely used in scientific research. CP-96,345 is a selective antagonist of the oxytocin receptor, which plays a crucial role in regulating various physiological processes such as social behavior, reproduction, and stress response.

Scientific Research Applications

Synthesis and Insecticidal Applications N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, including N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, have been synthesized for potential use as insecticidal agents. A study explored the interaction of various derivatives, yielding novel compounds such as acrylamide, hydrazone, acrylonitrile, and chalcone derivatives. Among these, certain compounds showcased excellent insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).

Molecular Docking and Quantum Chemical Calculations Further research involved molecular docking and quantum chemical calculations to understand the molecular structure and spectroscopic data of related compounds. These studies included vibrational spectra analysis, bond length and angle calculations, and molecular electrostatic potential analysis. This comprehensive approach provided insights into the intramolecular charge transfer and other molecular properties, with implications for biological effects based on molecular docking predictions (Viji et al., 2020).

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c18-13-8-6-12(7-9-13)15-11-23-17(19-15)20-16(21)10-22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLMHPPXJPPWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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